molecular formula C16H26N2O2 B6756621 N-cyclohex-2-en-1-yl-2-oxa-8-azaspiro[5.5]undecane-8-carboxamide

N-cyclohex-2-en-1-yl-2-oxa-8-azaspiro[5.5]undecane-8-carboxamide

Cat. No.: B6756621
M. Wt: 278.39 g/mol
InChI Key: FQDSLCOHFIKBLV-UHFFFAOYSA-N
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Description

N-cyclohex-2-en-1-yl-2-oxa-8-azaspiro[55]undecane-8-carboxamide is a complex organic compound with a unique spirocyclic structure

Properties

IUPAC Name

N-cyclohex-2-en-1-yl-2-oxa-8-azaspiro[5.5]undecane-8-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c19-15(17-14-6-2-1-3-7-14)18-10-4-8-16(12-18)9-5-11-20-13-16/h2,6,14H,1,3-5,7-13H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDSLCOHFIKBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)NC(=O)N2CCCC3(C2)CCCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohex-2-en-1-yl-2-oxa-8-azaspiro[5.5]undecane-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is to use cyclohex-2-en-1-one as a key intermediate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohex-2-en-1-yl-2-oxa-8-azaspiro[5.5]undecane-8-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the double bonds or reduce carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce alcohols or alkanes.

Scientific Research Applications

N-cyclohex-2-en-1-yl-2-oxa-8-azaspiro[5.5]undecane-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohex-2-en-1-yl-2-oxa-8-azaspiro[5.5]undecane-8-carboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a spirocyclic core with a cyclohex-2-en-1-yl group and a carboxamide functionality. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.

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